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molecular formula C10H22Cl2N2O B1437968 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine CAS No. 794471-13-9

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Cat. No. B1437968
M. Wt: 257.2 g/mol
InChI Key: HYXJEJRVAXONMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481566B2

Procedure details

To a solution of 1,1-dimethylethyl 4-piperidinylcarbamate (50 g) was added tetrahydro-4H-pyran-4-one (35.75 g) in dry DCM (1000 ml), then was added sodium triacetoxyborohydride (141 g) portion wise over 10 minutes at about 25° C. The mixture was stirred under nitrogen for about 30 hours, then cooled to 0° C. Water (107 ml) was added portion wise in 20 minutes, followed by saturated aqueous potassium carbonate (178 ml) and saturated brine (178 g in 178 ml). The mixture was stirred for 10 minutes at about 25° C., then the layers were separated and the organic layer washed with saturated brine (3×214 ml). After drying over anhydrous sodium sulphate, the organic layer was concentrated and the residue was treated with 100 ml isopropanol and reconcentrated. The residue was slowly heated to reflux with 11% HCl in isopropanol (200 ml) for 2 hours then cooled to about 25° C. The solid was filtered, and slurry washed with diethyl ether (100 ml), then dried under high vacuum to give the title product (43 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
178 mL
Type
solvent
Reaction Step Four
Name
Quantity
107 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OC(C)(C)C)[CH2:3][CH2:2]1.[O:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])[O-].[K+].[K+].C(Cl)[Cl:43]>[Cl-].[Na+].O.O>[ClH:43].[ClH:43].[O:15]1[CH2:20][CH2:19][CH:18]([N:1]2[CH2:2][CH2:3][CH:4]([NH2:7])[CH2:5][CH2:6]2)[CH2:17][CH2:16]1 |f:2.3,4.5.6,8.9.10,12.13.14|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
35.75 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
1000 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
141 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
178 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
brine
Quantity
178 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
107 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for about 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes at about 25° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer washed with saturated brine (3×214 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with 100 ml isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
The residue was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with 11% HCl in isopropanol (200 ml) for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to about 25° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
slurry washed with diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
Cl.Cl.O1CCC(CC1)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08481566B2

Procedure details

To a solution of 1,1-dimethylethyl 4-piperidinylcarbamate (50 g) was added tetrahydro-4H-pyran-4-one (35.75 g) in dry DCM (1000 ml), then was added sodium triacetoxyborohydride (141 g) portion wise over 10 minutes at about 25° C. The mixture was stirred under nitrogen for about 30 hours, then cooled to 0° C. Water (107 ml) was added portion wise in 20 minutes, followed by saturated aqueous potassium carbonate (178 ml) and saturated brine (178 g in 178 ml). The mixture was stirred for 10 minutes at about 25° C., then the layers were separated and the organic layer washed with saturated brine (3×214 ml). After drying over anhydrous sodium sulphate, the organic layer was concentrated and the residue was treated with 100 ml isopropanol and reconcentrated. The residue was slowly heated to reflux with 11% HCl in isopropanol (200 ml) for 2 hours then cooled to about 25° C. The solid was filtered, and slurry washed with diethyl ether (100 ml), then dried under high vacuum to give the title product (43 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
178 mL
Type
solvent
Reaction Step Four
Name
Quantity
107 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OC(C)(C)C)[CH2:3][CH2:2]1.[O:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])[O-].[K+].[K+].C(Cl)[Cl:43]>[Cl-].[Na+].O.O>[ClH:43].[ClH:43].[O:15]1[CH2:20][CH2:19][CH:18]([N:1]2[CH2:2][CH2:3][CH:4]([NH2:7])[CH2:5][CH2:6]2)[CH2:17][CH2:16]1 |f:2.3,4.5.6,8.9.10,12.13.14|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
35.75 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
1000 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
141 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
178 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
brine
Quantity
178 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
107 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for about 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes at about 25° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer washed with saturated brine (3×214 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with 100 ml isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
The residue was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with 11% HCl in isopropanol (200 ml) for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to about 25° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
slurry washed with diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
Cl.Cl.O1CCC(CC1)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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